molecular formula C3H5N3O B12116932 4-amino-2,4-dihydro-3H-pyrazol-3-one

4-amino-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B12116932
M. Wt: 99.09 g/mol
InChI Key: USGNZHHNWYDCTC-UHFFFAOYSA-N
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Description

4-amino-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic compound featuring a five-membered ring structure with two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse chemical and biological properties. The presence of an amino group at the 4-position and a keto group at the 3-position makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2,4-dihydro-3H-pyrazol-3-one typically involves the cyclization of hydrazine derivatives with β-diketones or β-keto esters. One common method is the reaction of hydrazine hydrate with ethyl acetoacetate under reflux conditions, followed by the addition of an amine to introduce the amino group at the 4-position .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and solvent choice to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-amino-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The amino group at the 4-position can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

4-amino-2,4-dihydro-3H-pyrazol-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-amino-2,4-dihydro-3H-pyrazol-3-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the keto group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
  • 3-amino-4,5-dihydro-1-phenylpyrazole
  • Pyrazolo[3,4-d]pyrimidine

Uniqueness

4-amino-2,4-dihydro-3H-pyrazol-3-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable intermediate in various synthetic pathways .

Properties

Molecular Formula

C3H5N3O

Molecular Weight

99.09 g/mol

IUPAC Name

4-amino-1,4-dihydropyrazol-5-one

InChI

InChI=1S/C3H5N3O/c4-2-1-5-6-3(2)7/h1-2H,4H2,(H,6,7)

InChI Key

USGNZHHNWYDCTC-UHFFFAOYSA-N

Canonical SMILES

C1=NNC(=O)C1N

Origin of Product

United States

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